molecular formula C17H12ClN3O4S B2586239 (Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one CAS No. 613219-18-4

(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one

Cat. No. B2586239
M. Wt: 389.81
InChI Key: UCBGKULPZZGXTK-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazolidin-4-one, which is a type of heterocyclic compound. The “Z” in the name indicates the configuration of the double bond, where the highest priority groups are on opposite sides of the double bond. The compound also contains a nitro group (-NO2), a thioxo group (=S), and a benzyl group (C6H5CH2-), which are all functional groups with distinct chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazolidin-4-one ring, the introduction of the nitro group, and the attachment of the benzyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the imidazolidin-4-one ring, the nitro group, and the benzyl group. The presence of these groups would likely confer distinct physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could potentially undergo reduction reactions. The thioxo group might participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a nitro group could increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, closely related to the compound , and evaluated them for in vitro antimicrobial and anticancer potentials. Their findings indicated significant antimicrobial activity, as well as notable anticancer properties in certain derivatives (Deep et al., 2016).

Molecular Structure Analysis

  • Benhalima et al. (2011) reported on the synthesis and molecular structure investigation of a closely related compound, providing valuable insights into the crystal structure and properties through X-ray diffraction analysis (Benhalima et al., 2011).

Antitubercular and Antimicrobial Agents

  • Samadhiya et al. (2014) synthesized a series of derivatives related to the compound, exhibiting significant antibacterial, antifungal, and antitubercular activities. This study adds to the understanding of the potential medical applications of such compounds (Samadhiya et al., 2014).

Protease Assay Substrate

  • A study by Green and Shaw (1979) discussed the use of a related thiol ester as a substrate for trypsin-like proteases, highlighting its applications in sensitive colorimetric assays for enzyme activity (Green & Shaw, 1979).

Supramolecular Self-Assembly

  • Andleeb et al. (2017) synthesized 2-thioxothiazolidin-4-one derivatives, focusing on their supramolecular assembly driven by hydrogen bonding and various π-hole interactions. Their work contributes to understanding the structural and electronic properties of such compounds (Andleeb et al., 2017).

Herbicidal Activity

  • Han et al. (2011) synthesized novel esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one, demonstrating good herbicidal activity against various plant species. This study opens avenues for agricultural applications of thiazolidinone derivatives (Han et al., 2011).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its specific characteristics .

properties

IUPAC Name

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c18-13-4-2-1-3-10(13)9-25-15-6-5-12(21(23)24)7-11(15)8-14-16(22)20-17(26)19-14/h1-8H,9H2,(H2,19,20,22,26)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBGKULPZZGXTK-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.